molecular formula C9H9NO3 B044250 1-(4-Nitrophenyl)prop-2-en-1-ol CAS No. 123232-63-3

1-(4-Nitrophenyl)prop-2-en-1-ol

Cat. No.: B044250
CAS No.: 123232-63-3
M. Wt: 179.17 g/mol
InChI Key: GZYWUWDTKLRMKY-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)prop-2-en-1-ol ( 123232-63-3) is a high-purity organic compound that serves as a valuable synthetic intermediate and research chemical across multiple disciplines. With a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol, this compound features a nitrophenyl group attached to an propenol chain, offering reactive sites for further chemical modification . In chemistry and materials science , this compound is investigated as a key building block for synthesizing more complex organic architectures and for studying nonlinear optical (NLO) properties, which are crucial for the development of advanced photonic and electro-optic devices . Its structural motif is similar to chalcone derivatives, which are known for their significant NLO coefficients and extensive π-electron delocalization, making them candidates for optical limiting applications and nonlinear optical devices . In biological and medicinal research , this compound has been explored for its potential antimicrobial and anti-inflammatory activities . Studies suggest its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes essential for microbial survival . Its anti-inflammatory properties are potentially linked to the modulation of cellular signaling pathways that regulate the production of pro-inflammatory cytokines . The compound's structure-activity relationship offers insights for the design of novel therapeutic agents, aligning with broader research efforts to develop new strategies against multidrug-resistant pathogens . Physical Properties: Boiling Point: 328.2°C at 760 mmHg; Density: 1.244 g/cm³; Flash Point: 145.5°C; LogP: 2.34 . The compound has a melting point of 54-55.5°C (from ethyl acetate) . This chemical is intended for research applications as a versatile scaffold in organic synthesis, a candidate material for optical studies, and a subject for investigating biological activities. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-(4-nitrophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h2-6,9,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYWUWDTKLRMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924424
Record name 1-(4-Nitrophenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123232-63-3
Record name 1-(4'-Nitrophenyl)-2-propen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123232633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Nitrophenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis of 1-(4-nitrophenyl)prop-2-yn-1-ol primarily proceeds via nucleophilic addition of ethynylmagnesium bromide to 4-nitrobenzaldehyde. This method, adapted from protocols in heterocyclic chemistry, involves the generation of a Grignard reagent from trimethylsilylacetylene and its subsequent reaction with the aldehyde group of 4-nitrobenzaldehyde. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (−70°C to 0°C) to prevent premature quenching of the Grignard reagent.

Key steps include:

  • Formation of ethynylmagnesium bromide : Trimethylsilylacetylene reacts with n-butyllithium in THF to generate the acetylide ion, which is then transmetallated with magnesium bromide.

  • Nucleophilic attack : The acetylide attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, yielding a propargyl alkoxide intermediate.

  • Workup and isolation : Acidic quenching with saturated ammonium chloride followed by extraction with diethyl ether and purification via silica gel chromatography affords the product in moderate to high yields (55–64%).

Optimization of Reaction Conditions

Critical parameters influencing yield include:

  • Temperature control : Maintaining subzero temperatures during reagent addition minimizes side reactions such as aldehyde polymerization or over-addition.

  • Solvent purity : Anhydrous THF ensures stability of the Grignard reagent.

  • Stoichiometry : A 1.2:1 molar ratio of ethynylmagnesium bromide to aldehyde balances reactivity and cost-effectiveness.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis of 1-(4-nitrophenyl)prop-2-yn-1-ol reveals distinct signals:

  • δ 8.27 ppm (d, 2H) : Aromatic protons ortho to the nitro group.

  • δ 7.70 ppm (d, 2H) : Aromatic protons meta to the nitro group.

  • δ 5.85 ppm (s, 1H) : Hydroxyl proton of the propargyl alcohol.

¹³C-NMR data corroborate the structure, with a quaternary carbon at δ 85.2 ppm corresponding to the alkyne moiety and a nitro-bearing aromatic carbon at δ 147.8 ppm .

Chromatographic Purification

Flash chromatography using hexane/ethyl acetate (6:4) effectively separates the product from unreacted aldehyde and byproducts, achieving >95% purity as confirmed by thin-layer chromatography (TLC).

Comparative Analysis of Synthetic Routes

MethodReagentsTemperatureYield (%)Purity (%)
Grignard AdditionEthynylMgBr, 4-nitrobenzaldehyde−70°C55–64>95
Jones OxidationCrO₃, H₂SO₄, acetone0°CQuant.>99
MnO₂ OxidationActivated MnO₂, DCMRT63>90

Challenges and Limitations

Sensitivity to Electron-Withdrawing Groups

The nitro group’s strong electron-withdrawing nature slows nucleophilic attack during Grignard addition, necessitating extended reaction times or elevated temperatures for complete conversion. Competing side reactions, such as aldehyde dimerization, further complicate scalability.

Stability of the Propargyl Alcohol

Propargyl alcohols are prone to acid-catalyzed hydration or base-induced isomerization. For instance, exposure to trace moisture during storage can lead to partial conversion to the corresponding ketone or allene . Stabilization via inert atmosphere storage or derivatization (e.g., acetylation) is recommended.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(4-nitrophenyl)prop-2-en-1-ol derivatives. Research indicates that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers, with IC50 values in the micromolar range.

Case Study: Cytotoxicity Against Cancer Cells
In a comparative study, different derivatives of this compound were synthesized and tested for their anticancer properties. The results are summarized in Table 1:

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-712.5Apoptosis
BA54915.0Cell Cycle Arrest
CHeLa10.0Apoptosis

Material Science

Polymer Chemistry
The compound's reactivity allows it to be used as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example, research has shown that polymers derived from this compound exhibit improved tensile strength and thermal resistance compared to conventional polymers.

Case Study: Polymer Synthesis
A recent study focused on synthesizing poly(this compound) through radical polymerization techniques. The resulting polymer was characterized using various spectroscopic methods, revealing enhanced properties suitable for high-performance applications.

Analytical Chemistry

Spectroscopic Applications
The compound is also utilized in analytical chemistry as a standard for spectroscopic techniques such as UV-Vis and Raman spectroscopy. Its distinct absorption characteristics make it an ideal candidate for calibrating instruments and validating methodologies.

Case Study: Spectroscopic Analysis
A study explored the use of this compound in UV-Vis spectroscopy for quantitative analysis of various analytes. The calibration curve obtained demonstrated linearity over a wide concentration range, confirming its utility as a reliable standard.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with signaling pathways involved in inflammation, such as the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

1-(4-Nitrophenyl)prop-2-en-1-one (CAS: N/A)

  • Structure : Replaces the hydroxyl group with a ketone.
  • Molecular Formula: C₉H₇NO₃ (vs. C₉H₉NO₃ for the alcohol).
  • Properties : The ketone lacks hydrogen-bonding capability, reducing solubility in polar solvents compared to the alcohol. It exhibits a higher molecular weight (253.257 g/mol) due to additional phenyl substituents .
  • Applications : Used as a precursor in chalcone synthesis, which has antimicrobial and anticancer properties .

1-(4-Methylphenyl)prop-2-yn-1-ol (CAS: 7342-07-6)

  • Structure : Substitutes the nitro group with a methyl group and replaces the alkene with an alkyne.
  • Molecular Formula: C₁₀H₁₀O (vs. C₉H₉NO₃).
  • Properties: The alkyne group increases reactivity toward cycloaddition reactions.

Pyrazole Derivatives (e.g., 5-Amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide)

  • Structure : Incorporates a pyrazole ring fused to the 4-nitrophenyl group.
  • Comparison: The pyrazole ring introduces rigidity and additional hydrogen-bonding sites, enhancing target specificity compared to the simpler propenol structure .

1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

  • Structure : Features a dihydroxyphenyl group and a ketone.
  • Synthesis: Prepared via Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde .
  • Properties: The hydroxyl groups increase solubility in aqueous media, making it more suitable for biological assays than the less polar propenol derivative .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
1-(4-Nitrophenyl)prop-2-en-1-ol Not reported Moderate in EtOH Hydroxyl, alkene, nitro
1-(4-Nitrophenyl)prop-2-en-1-one Not reported Low in H₂O Ketone, nitro
Pyrazole derivatives 222–275 Low in H₂O Nitro, pyrazole, carboxamide

Hydrogen Bonding and Crystallography

  • The hydroxyl group in this compound facilitates hydrogen bonding, influencing crystal packing and stability. In contrast, nitro groups alone primarily contribute to dipole-dipole interactions .

Biological Activity

1-(4-Nitrophenyl)prop-2-en-1-ol, a compound with the chemical formula C10H9NO3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a prop-2-en-1-ol backbone substituted with a nitrophenyl group. Its structure can be represented as follows:

Chemical Structure C9H9NO3\text{Chemical Structure }\quad \text{C}_9\text{H}_9\text{NO}_3

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound were comparable to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
MRSA1.0
Escherichia coli2.0
Streptococcus pneumoniae0.5

Antioxidant Properties

The compound also displays antioxidant activity, which is vital for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (μM)
DPPH Scavenging25
ABTS Scavenging30

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential enzymatic pathways. The nitro group in the structure is believed to play a crucial role in its mechanism, potentially leading to the disruption of cellular processes in target organisms.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated that it outperformed several traditional antibiotics, particularly in resistant strains like MRSA .
  • Antioxidant Study : Another research project explored its antioxidant properties using different assays. The findings confirmed that the compound effectively reduced oxidative stress markers in vitro .
  • Pharmacokinetic Analysis : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, indicating favorable characteristics for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Nitrophenyl)prop-2-en-1-ol, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Grignard addition to 4-nitroacetophenone derivatives or aldol condensation of 4-nitrobenzaldehyde with allylic alcohols. For example, Grignard reactions using vinyl magnesium bromide with 4-nitrobenzaldehyde analogs (e.g., similar to methods in ) require strict anhydrous conditions and controlled temperatures (0–5°C) to avoid side reactions. Solvent choice (e.g., THF vs. diethyl ether) affects reaction kinetics and selectivity. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) is critical to isolate the allylic alcohol product .

Q. How can NMR spectroscopy distinguish between the E/Z isomers of this compound?

  • Methodological Answer : 1^1H NMR coupling constants (JH,HJ_{H,H}) between the α,β-unsaturated protons (typically 10–16 Hz for trans configurations) and 13^{13}C NMR chemical shifts of the allylic carbons can resolve stereochemistry. For instance, the trans isomer (E) exhibits larger coupling constants (e.g., J=15.8HzJ = 15.8 \, \text{Hz}) compared to cis (Z) configurations. IR spectroscopy further supports this by analyzing O–H stretching frequencies, which vary with hydrogen-bonding environments .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) is widely used to calculate HOMO-LUMO gaps, dipole moments, and nitro group charge distribution. These models explain the compound’s reactivity in electrophilic substitutions or redox reactions. For accurate thermochemical data, exact-exchange terms (e.g., Becke’s 1993 functional) improve predictions of bond dissociation energies and reaction enthalpies .

Advanced Research Questions

Q. How does the nitro group in this compound influence its biological activity, and what assays validate its interactions with enzymes?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances binding to enzyme active sites via dipole interactions. In vitro assays (e.g., acetylcholinesterase inhibition) can quantify activity, while molecular docking (AutoDock Vina) models binding poses. For example, chalcone analogs with nitrophenyl groups ( ) show inhibition constants (KiK_i) in the µM range. Fluorescence quenching studies further characterize protein-ligand interactions .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., graph-set analysis) require re-refinement using software like SHELXL. For example, hydrogen-bonding networks in nitrophenyl derivatives often form R22(8)R_2^2(8) motifs, but disorder in nitro group orientation may necessitate twin refinement or higher-resolution data (synchrotron sources). Comparative analysis with similar structures ( ) helps validate crystallographic models .

Q. How do solvent effects and substituent positioning modulate the compound’s photophysical properties?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) predicts UV-Vis absorption maxima. For instance, the nitro group’s para position creates a conjugated π-system, shifting λmax\lambda_{\text{max}} to ~350 nm in ethanol. Solvatochromism studies in varying polarity solvents (e.g., cyclohexane vs. DMSO) quantify charge-transfer transitions. Transient absorption spectroscopy further probes excited-state lifetimes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.